molecular formula C6H13ClN2O B1320064 4-Methyl-1,4-diazepan-5-one hydrochloride CAS No. 329794-41-4

4-Methyl-1,4-diazepan-5-one hydrochloride

Cat. No.: B1320064
CAS No.: 329794-41-4
M. Wt: 164.63 g/mol
InChI Key: VNIITBBDEHGCFC-UHFFFAOYSA-N
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Description

4-Methyl-1,4-diazepan-5-one hydrochloride is a chemical compound with the molecular formula C6H13ClN2O. It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1,4-diazepan-5-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,4-diazepan-5-one with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,4-diazepan-5-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-Methyl-1,4-diazepan-5-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-1,4-diazepan-5-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1,4-diazepan-5-one
  • 4-Methyl-1,4-diazepan-5-one dihydrochloride
  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate

Uniqueness

4-Methyl-1,4-diazepan-5-one hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications where other similar compounds may not be as effective.

Properties

IUPAC Name

4-methyl-1,4-diazepan-5-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-8-5-4-7-3-2-6(8)9;/h7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNIITBBDEHGCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCCC1=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594266
Record name 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329794-41-4
Record name 4-Methyl-1,4-diazepan-5-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-1,4-diazepan-5-one hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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